Methyl 4-(butane-1-sulfonamido)benzoate
Overview
Description
“Methyl 4-(butane-1-sulfonamido)benzoate” is a chemical compound with the CAS Number: 892878-71-6. It has a molecular weight of 271.34 and its IUPAC name is methyl 4-[(butylsulfonyl)amino]benzoate .
Molecular Structure Analysis
The molecular formula of “Methyl 4-(butane-1-sulfonamido)benzoate” is C12H17NO4S . The InChI Code is 1S/C12H17NO4S/c1-3-4-9-18(15,16)13-11-7-5-10(6-8-11)12(14)17-2/h5-8,13H,3-4,9H2,1-2H3 .Scientific Research Applications
Novel Nanosized N-sulfonated Brönsted Acidic Catalyst
A novel nano-sized N-sulfonic acid, characterized by various analytical methods, was prepared and efficiently used to promote the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions. This catalyst demonstrated excellent yields in short reaction times and could be reused several times without losing its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Composite NF Membranes for Desalination
Research into the synthesis and characterization of novel polymers blended with polysulfone to create composite nanofiltration (NF) membranes revealed significant potential for desalination applications. These membranes demonstrated hydrophilic properties, salt rejection capabilities, and resistance across a wide pH range, offering insights into the development of more efficient desalination processes (Padaki et al., 2013).
Phase Equilibria and Modeling of Ionic Liquid Solutions
The phase behavior of N-butyl-4-methylpyridinium-based ionic liquids with various solvents was studied, providing valuable data for the design of separation processes and the characterization of new compounds. This work highlights the importance of understanding the phase behavior of ionic liquids for their application in different chemical processes (Domańska, Królikowski, Ramjugernath, Letcher, & Tumba, 2010).
Organocatalysis by Aprotic Imidazolium Zwitterion
An imidazole-based zwitterionic salt was found to be an efficient organocatalyst for regioselective ring-opening of aziridines by various nucleophiles, showcasing the potential of using zwitterionic compounds in organic synthesis. This methodology is applicable to gram-scale synthesis, indicating its practical utility in chemical synthesis (Chakraborty Ghosal et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 4-(butylsulfonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-4-9-18(15,16)13-11-7-5-10(6-8-11)12(14)17-2/h5-8,13H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOBDMZEQJKVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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